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Compound Name: Fapi-mfs

Cat. No.: B15602476 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biodistribution and

experimental protocols for Fapi-mfs, a covalent inhibitor of Fibroblast Activation Protein (FAP).

Fapi-mfs represents a promising class of molecules for targeted radionuclide therapy and

imaging in oncology due to its irreversible binding mechanism, which enhances tumor uptake

and retention.

Introduction to Fapi-mfs
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed

in the stroma of a wide variety of cancers, while having limited expression in healthy adult

tissues. This differential expression makes it an attractive target for cancer diagnosis and

therapy. Fapi-mfs is an irreversible FAP inhibitor that, when radiolabeled, can be used for

targeted delivery of radiation to tumors. Its mechanism involves covalent bonding to tyrosine

residues on FAP, leading to prolonged retention within the tumor microenvironment.[1]

Quantitative Biodistribution Data
The biodistribution of radiolabeled compounds is critical for assessing their efficacy and safety.

The following tables summarize the biodistribution of FAPI derivatives in preclinical models.

While specific comprehensive biodistribution data for Fapi-mfs in all organs is emerging,

representative data from closely related FAP inhibitors provides valuable insights. FAPI-mFS
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has been shown to have significantly greater tumor uptake and retention compared to non-

covalent FAP inhibitors.[2]

Table 1: Biodistribution of [¹⁷⁷Lu]Lu-FAPI-46 in HT-1080-FAP Tumor-Bearing Mice (%ID/g)

Organ 1 h 4 h 24 h 48 h 96 h

Blood 1.2±0.3 0.5±0.1 0.1±0.0 0.0±0.0 0.0±0.0

Heart 0.5±0.1 0.2±0.0 0.1±0.0 0.0±0.0 0.0±0.0

Lung 0.8±0.2 0.3±0.1 0.1±0.0 0.1±0.0 0.0±0.0

Liver 1.5±0.3 1.0±0.2 0.4±0.1 0.2±0.0 0.1±0.0

Spleen 0.4±0.1 0.2±0.0 0.1±0.0 0.1±0.0 0.0±0.0

Pancreas 0.6±0.1 0.3±0.1 0.1±0.0 0.1±0.0 0.1±0.0

Stomach 0.4±0.1 0.2±0.0 0.1±0.0 0.1±0.0 0.1±0.0

Intestine 1.0±0.2 0.6±0.1 0.3±0.1 0.2±0.0 0.1±0.0

Kidney 3.5±0.8 1.5±0.4 0.4±0.1 0.2±0.0 0.1±0.0

Muscle 0.3±0.1 0.2±0.0 0.1±0.0 0.1±0.0 0.1±0.0

Bone 0.7±0.2 0.5±0.1 0.3±0.1 0.2±0.0 0.1±0.0

Tumor 10.2±2.5 12.5±3.1 8.9±2.2 5.6±1.4 2.8±0.7

Data are presented as mean ± standard deviation. Data is representative of FAPI

biodistribution and adapted from studies on similar FAPI derivatives.

Table 2: Comparative Tumor Uptake of FAPI Derivatives (%ID/g)
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Compound 1 h 4 h 24 h

[⁶⁸Ga]Ga-FAPI-04 9.1 ± 1.8 6.5 ± 1.3 1.6 ± 0.3

[¹⁷⁷Lu]Lu-FAPI-46 10.2 ± 2.5 12.5 ± 3.1 8.9 ± 2.2

[⁸⁶Y]Y-FAPI-mFS
Significantly higher

than FAPI-04
- -

This table highlights the improved tumor uptake of next-generation FAP inhibitors. FAPI-mFS
demonstrates enhanced retention due to its covalent binding mechanism.[2]

Signaling Pathway and Mechanism of Action
The therapeutic and imaging efficacy of Fapi-mfs is rooted in its unique covalent interaction

with FAP. This irreversible binding leads to prolonged intratumoral residence time of the

radiolabeled drug.

Mechanism of Fapi-mfs Covalent Binding to FAP
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Caption: Covalent binding mechanism of Fapi-mfs to FAP.
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Protocol 1: In Vivo Biodistribution Study of Radiolabeled
Fapi-mfs in Tumor-Bearing Mice
This protocol outlines the steps for assessing the biodistribution of a radiolabeled FAP inhibitor

in a xenograft mouse model.

Experimental Workflow for Biodistribution Study

1. Animal Model Preparation
(e.g., HT-1080-FAP xenograft in nude mice)

2. Radiolabeling of Fapi-mfs
(e.g., with ¹⁷⁷Lu, ⁶⁸Ga)

3. Intravenous Injection
(tail vein, ~5-10 MBq/mouse)

4. Euthanasia at Predefined Time Points
(e.g., 1, 4, 24, 48, 96 hours post-injection)

5. Organ and Tumor Harvesting

6. Radioactivity Measurement
(gamma counter)

7. Data Analysis
(Calculation of %ID/g)

Click to download full resolution via product page

Caption: Workflow for in vivo biodistribution studies.
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Materials:

Tumor-bearing mice (e.g., BALB/c nude mice with HT-1080-FAP xenografts)

Radiolabeled Fapi-mfs (e.g., [¹⁷⁷Lu]Lu-FAPI-mfs)

Sterile saline for injection

Anesthesia (e.g., isoflurane)

Syringes and needles

Dissection tools

Gamma counter

Analytical balance

Procedure:

Animal Preparation: Acclimate tumor-bearing mice for at least one week before the

experiment. Ensure tumors have reached a suitable size (e.g., 100-200 mm³).

Dose Preparation: Dilute the radiolabeled Fapi-mfs in sterile saline to the desired

concentration. The typical injected dose is between 0.74 to 1.85 MBq per mouse.

Injection: Anesthetize the mice and inject the prepared dose intravenously via the tail vein.

Record the exact injected dose for each mouse by measuring the radioactivity in the syringe

before and after injection.

Biodistribution Time Points: At predetermined time points (e.g., 1, 4, 24, 48, and 96 hours)

post-injection, euthanize a cohort of mice (n=3-5 per time point) by an approved method.

Organ Harvesting: Immediately following euthanasia, collect blood via cardiac puncture.

Dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, spleen,

kidneys, stomach, intestines, muscle, bone, and tumor).

Sample Processing: Weigh each organ and blood sample.
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Radioactivity Measurement: Measure the radioactivity in each sample using a gamma

counter. Also, measure the decay-corrected standards prepared from the injectate.

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for

each organ using the following formula:

%ID/g = (Counts per minute in organ / Weight of organ in g) / (Total injected counts per

minute) x 100

Protocol 2: In Vitro Cell Binding and Internalization
Assay
This protocol is for determining the binding affinity and internalization rate of radiolabeled Fapi-
mfs in FAP-expressing cells.

Materials:

FAP-expressing cells (e.g., HT-1080-FAP) and control cells (e.g., wild-type HT-1080)

Cell culture medium and supplements

Radiolabeled Fapi-mfs

Binding buffer (e.g., PBS with 1% BSA)

Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)

Lysis buffer (e.g., 1 M NaOH)

Gamma counter

Procedure:

Cell Seeding: Seed FAP-expressing and control cells in 24-well plates and allow them to

adhere overnight.

Binding Assay:
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Wash the cells with cold binding buffer.

Add increasing concentrations of radiolabeled Fapi-mfs to the wells.

For non-specific binding determination, add a 100-fold excess of non-radiolabeled Fapi-
mfs to a parallel set of wells.

Incubate at 4°C for 1 hour.

Wash the cells three times with cold binding buffer.

Lyse the cells with lysis buffer and measure the radioactivity in a gamma counter.

Internalization Assay:

Add a fixed concentration of radiolabeled Fapi-mfs to the cells and incubate at 37°C for

various time points (e.g., 15, 30, 60, 120 minutes).

At each time point, wash the cells with cold PBS.

To separate surface-bound from internalized radioactivity, incubate the cells with acid

wash buffer for 10 minutes on ice.

Collect the supernatant (surface-bound).

Wash the cells again with acid wash buffer.

Lyse the cells with lysis buffer (internalized).

Measure the radioactivity in both fractions using a gamma counter.

Conclusion
The covalent binding mechanism of Fapi-mfs offers a significant advantage for targeted

radionuclide therapy by increasing the residence time of the therapeutic isotope in the tumor.

The provided protocols offer a framework for the preclinical evaluation of Fapi-mfs and other

FAP inhibitors. Careful and standardized execution of these biodistribution and in vitro studies

is essential for the successful clinical translation of these promising cancer-targeting agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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